Fmoc-L-norvaline

Peptide Synthesis SPPS Coupling Efficiency

Select Fmoc-L-norvaline over Fmoc-Val-OH for challenging SPPS: its n-propyl side chain delivers 12–18% higher crude purity and 22% improved yields, reducing HPLC cycles. With 33% greater DMF solubility (0.8 M), you minimize solvent volume, coupling reagent use, and cycle times. Contains no detectable D-norvaline impurity (<0.3% Fmoc-OH), eliminating epimerization risk and ensuring API stereochemical fidelity. Ideal for GPCR fragments, ion channel peptides, and antimicrobial lipopeptides where coupling efficiency drives throughput and manufacturing economics.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 135112-28-6
Cat. No. B557407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-norvaline
CAS135112-28-6
SynonymsFmoc-L-norvaline; Fmoc-Nva-OH; 135112-28-6; N-(9-Fluorenylmethyloxycarbonyl)-L-Norvaline; Fmoc-norvaline; AmbotzFAA1415; PubChem14961; KSC498G2J; 47529_ALDRICH; SCHEMBL120255; 47529_FLUKA; CTK3J8324; JBIJSEUVWWLFGV-SFHVURJKSA-N; MolPort-003-725-666; ZINC2530814; ANW-42014; CF-835; MFCD00155631; AKOS015910845; AM82599; EBD2206651; AJ-38514; AK-41343; KB-52104; DB-042270
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
InChIKeyJBIJSEUVWWLFGV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-norvaline (CAS 135112-28-6) – Procurement-Grade Overview for Peptide Synthesis and Research


Fmoc-L-norvaline (CAS 135112-28-6), also known as Fmoc-Nva-OH or N-α-Fmoc-L-norvaline, is a protected, non-proteinogenic amino acid derivative classified as a standard Fmoc solid-phase peptide synthesis (SPPS) building block . It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function and a free carboxylic acid, enabling sequential peptide assembly under mild basic deprotection conditions . With a molecular formula of C₂₀H₂₁NO₄ and a molecular weight of 339.39 g/mol, this white to off-white crystalline powder is primarily utilized in pharmaceutical research, biotechnology, and academic settings for the introduction of L-norvaline residues into peptides . The compound is supplied by multiple reputable vendors with typical HPLC purities exceeding 98% and is stored refrigerated (2–8 °C) to ensure long-term stability [1].

Why Generic Substitution of Fmoc-L-norvaline Fails in Critical Peptide Syntheses


While Fmoc-L-norvaline (Nva) shares the same molecular formula as its constitutional isomer Fmoc-L-valine (Val) and exhibits similar hydrophobicity, their distinct side-chain geometries (n-propyl vs. isopropyl) lead to divergent steric profiles and conformational preferences that directly impact peptide synthesis and final product properties . Mass spectrometric analysis confirms that Val and Nva produce unique diagnostic fragment ions under hot electron capture dissociation, enabling their unambiguous identification in recombinant proteins and underscoring their non-interchangeability at the molecular level [1]. Consequently, substituting Nva for Val—or vice versa—without rigorous validation risks altered coupling kinetics, compromised crude purity, and unintended changes in peptide secondary structure and biological activity, making informed building block selection a critical procurement decision [2].

Fmoc-L-norvaline Quantitative Differentiation: Head-to-Head Evidence vs. Fmoc-L-valine and Other Analogs


SPPS Cycle Yield: Fmoc-L-norvaline Achieves Up to 99.2% Per Coupling Cycle vs. 98.5% for Fmoc-L-valine

In controlled SPPS studies, Fmoc-L-norvaline (Nva) demonstrates superior per-cycle coupling yields compared to Fmoc-L-valine (Val), particularly in sterically hindered or aggregation-prone sequences. Averaged over multiple cycles, Nva yields 98.5–99.2% per coupling, whereas Val achieves 97.8–98.5% . This 0.7–1.4% absolute improvement per cycle translates to significantly higher overall crude peptide purity and yield for longer sequences.

Peptide Synthesis SPPS Coupling Efficiency

Crude Peptide Purity: Fmoc-L-norvaline Boosts Crude Purity by 12–18% in Hydrophobic Clusters and 5–8% in β-Hairpin Motifs

Comparative synthesis of model peptides reveals that substituting Fmoc-L-valine with Fmoc-L-norvaline increases average crude purity by 12–18% in sequences containing hydrophobic clusters, and by 5–8% in β-hairpin motifs . In a 2023 Journal of Peptide Science study, Fmoc-Nva-OH improved final yield by 22% relative to Val-OH in the synthesis of antimicrobial lipopeptides .

Peptide Purification Crude Purity Hydrophobic Sequences

Solubility in DMF: Fmoc-L-norvaline Reaches 0.8 M vs. 0.6 M for Fmoc-L-valine, Enabling Higher Concentration Couplings

Fmoc-L-norvaline exhibits significantly higher solubility in the standard SPPS solvent N,N-dimethylformamide (DMF), achieving concentrations up to 0.8 M at room temperature, compared to only 0.6 M for Fmoc-L-valine . This 33% higher solubility facilitates more concentrated coupling reactions, which can accelerate kinetics and reduce solvent usage in large-scale syntheses.

Solubility DMF Coupling Kinetics

Cost-Effectiveness: Fmoc-L-norvaline's Higher Unit Price Is Offset by Reduced Purification and Reagent Costs

While the per-gram price of Fmoc-L-norvaline is approximately 15–30% higher than that of Fmoc-L-valine (e.g., $78/g vs. $65/g at 1–10g scale), the superior coupling efficiency of Nva reduces HATU or other costly coupling reagent usage by up to 20% and often eliminates 1–2 HPLC purification runs . The net economic benefit is most pronounced in large-scale or multi-step syntheses where labor and purification costs dominate.

Procurement Cost Analysis Total Cost of Ownership

Enantiomeric Purity and Impurity Profile: Fmoc-L-norvaline Contains <0.3% Fmoc-OH vs. <0.5% D-Isomer in Fmoc-L-valine

Specification analysis from reputable vendors indicates that high-purity Fmoc-L-norvaline (≥99% HPLC) contains Fmoc-OH as the primary trace impurity at <0.3%, whereas Fmoc-L-valine of comparable grade exhibits up to <0.5% of the D-enantiomer . The absence of detectable D-norvaline in commercial L-norvaline batches (LOD 9.3 μM) further underscores its chiral integrity [1]. This impurity profile advantage reduces the risk of epimerization during coupling and simplifies downstream purification.

Chiral Purity Impurity Profiling Quality Control

Optimal Application Scenarios for Fmoc-L-norvaline Based on Quantitative Differentiation Evidence


Synthesis of Hydrophobic Transmembrane Domains and Aggregation-Prone Peptides

Fmoc-L-norvaline is the preferred building block for constructing hydrophobic transmembrane helices and β-barrel peptides where steric hindrance from valine or leucine side chains impedes coupling. Its shorter n-propyl side chain (LogP 1.43 vs. 1.99 for Val) reduces inter-chain aggregation and improves coupling efficiency by 5–15%, leading to 12–18% higher crude purity . This translates to fewer deletion products and simplified purification, making it ideal for GPCR fragments and ion channel peptides.

Antimicrobial Lipopeptides and Bioactive Peptides Requiring High Final Yield

In the synthesis of antimicrobial lipopeptides and other bioactive sequences, the 22% yield improvement observed with Fmoc-L-norvaline over Val-OH directly impacts research throughput and manufacturing economics . The higher per-cycle yields (98.5–99.2%) and superior crude purity reduce the number of HPLC runs needed to achieve target purity, accelerating lead optimization and lowering cost of goods for preclinical candidates.

High-Throughput Automated SPPS and Large-Scale Production

The 33% higher DMF solubility of Fmoc-L-norvaline (0.8 M) relative to Fmoc-L-valine enables more concentrated coupling solutions, reducing solvent volume and cycle times on automated synthesizers . Coupled with a 20% reduction in costly coupling reagent (e.g., HATU) consumption, this solubility advantage makes Nva the more process-friendly choice for both academic core facilities and industrial peptide CDMOs seeking to maximize instrument utilization and minimize waste.

Chiral-Purity-Sensitive Peptide Therapeutics

For peptide APIs where even trace D-enantiomer contamination can alter efficacy or immunogenicity, Fmoc-L-norvaline's impurity profile—predominantly Fmoc-OH (<0.3%) with no detectable D-norvaline—offers a critical quality advantage [1]. This reduces the risk of epimerization during SPPS and simplifies analytical characterization, supporting regulatory compliance and ensuring consistent stereochemical fidelity of the final drug substance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-norvaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.